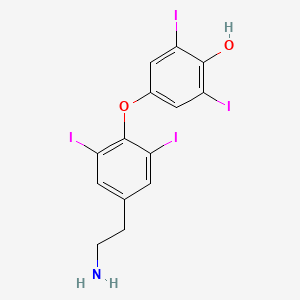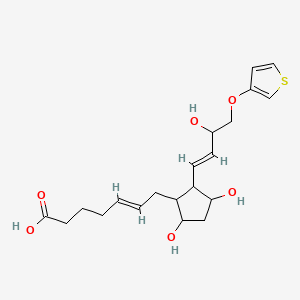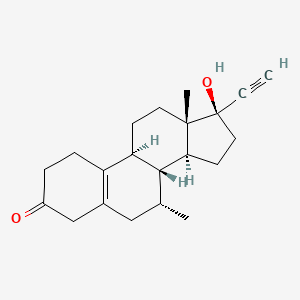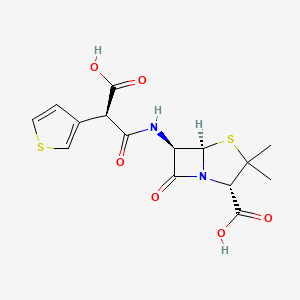
trans-ACPD
説明
Trans-ACPD (1-aminocyclopentane-trans-1,3-dicarboxylic acid) is a selective agonist of the metabotropic glutamate receptor . It is known to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons .
Molecular Structure Analysis
The molecular formula of trans-ACPD is C7H11NO4 . The molecular weight is 173.17 g/mol . The structure includes a cyclopentane ring with two carboxylic acid groups and one amino group .Chemical Reactions Analysis
Trans-ACPD, when applied to mouse Purkinje neurons in culture, consistently produced a large increase in dendritic Ca2+ . The increases in Ca2+ were measured in Ca2±free external saline, suggesting that they result from intracellular mobilization rather than influx .Physical And Chemical Properties Analysis
Trans-ACPD has a molecular weight of 173.17 g/mol . It is a solid substance . The solubility of trans-ACPD is 50 mg/mL in DMSO and 3.57 mg/mL in water .科学的研究の応用
Role in Astrocytic Ca2+ Signaling
Trans-ACPD plays a significant role in astrocytic Ca2+ signaling . Astrocytes are a subtype of glial cells that play an essential role in several aspects of brain function, such as neuronal metabolism, synaptogenesis, homeostasis of the extracellular milieu, and regulation of blood–brain barrier permeability . Trans-ACPD, when used as an agonist of metabotropic glutamate receptors (mGluR), can activate a rapid increase in the Fluo-4-generated fluorescence signal . This activation is critical for the generation of glutamate-initiated astrocytic Ca2+ signaling .
Activation of CALHM1 Channels
Trans-ACPD can induce nitric oxide (NO)-mediated activation of Ca2+ homeostasis modulator 1 (CALHM1) channels via direct S-nitrosylation . The opening of these channels provides a pathway for ATP release and the subsequent purinergic receptor-dependent activation of connexin 43 (Cx43) hemichannels and pannexin-1 (Panx-1) channels, which further contributes to the astrocytic Ca2+ signaling .
Agonist of Phosphoinositide-Coupled Excitatory Amino Acid Receptor
Trans-ACPD is a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor . This property makes it a valuable tool in neuropharmacological research, particularly in studies related to excitatory amino acid receptors .
Neurotoxicity Studies
Trans-ACPD has been used in studies to understand neurotoxicity . For instance, experiments have been performed to determine whether acamprosate could compete with trans-ACPD sensitive binding sites and protect against trans-ACPD-induced neurotoxicity .
Role in Neurovascular Coupling
Astrocytes, which are activated by trans-ACPD, play a significant role in neurovascular coupling . This is the process by which local blood flow is coordinated according to changes in neuronal activity .
作用機序
Mode of Action
Trans-ACPD interacts with its targets, the metabotropic glutamate receptors, to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This interaction results in changes in neuronal excitability and synaptic transmission . Specifically, Trans-ACPD reduces the frequency of miniature excitatory postsynaptic currents, suggesting that its action is mediated by presynaptic mGluRs .
Biochemical Pathways
The activation of metabotropic glutamate receptors by Trans-ACPD affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This involves the modulation of glutamate receptors and phosphoinositide metabolism .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with metabotropic glutamate receptors .
Result of Action
The activation of metabotropic glutamate receptors by Trans-ACPD results in multiple effects, including the reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . This is associated with an inward current and a decrease in membrane conductance .
特性
IUPAC Name |
(1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-MHTLYPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017343 | |
| Record name | trans-ACPD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-ACPD | |
CAS RN |
67684-64-4 | |
| Record name | trans-1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67684-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-ACPD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067684644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-ACPD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






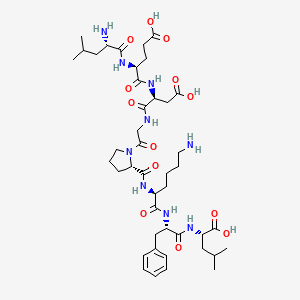


![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)
